Azulene, 1-methyl-5-(1-methylethyl)-
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Overview
Description
This compound is an isomer of naphthalene and is characterized by its bicyclic structure, consisting of a fused cyclopentadiene and cycloheptatriene ring system . Azulene derivatives, including guaiazulene, are found in nature as components of various plants and mushrooms, such as Matricaria chamomilla and Artemisia absinthium .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azulene, 1-methyl-5-(1-methylethyl)-, involves several methods. One efficient route is the annulation of cyclopentadiene with unsaturated C5 synthons . Another method involves the reaction of indane with ethyl diazoacetate, followed by a series of steps to form the azulene structure . These reactions typically require specific catalysts and conditions to ensure high yields and purity.
Industrial Production Methods
Industrial production of azulene derivatives often involves the extraction from natural sources, such as essential oils of plants like chamomile and yarrow. The extraction process includes steam distillation, followed by purification steps to isolate the desired azulene compound .
Chemical Reactions Analysis
Types of Reactions
Azulene, 1-methyl-5-(1-methylethyl)-, undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced azulene derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where azulene reacts with electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted azulene derivatives, which have applications in different fields .
Scientific Research Applications
Azulene, 1-methyl-5-(1-methylethyl)-, has numerous scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a chromophore in dye chemistry.
Biology: Studied for its anti-inflammatory, antibacterial, and antifungal properties.
Medicine: Investigated for its potential use in treating peptic ulcers, leukemia, and HIV-1.
Industry: Utilized in the development of optoelectronic devices due to its unique fluorescence properties.
Mechanism of Action
The mechanism of action of azulene, 1-methyl-5-(1-methylethyl)-, involves several pathways:
Inhibition of Cyclooxygenase-2 (COX-2): This enzyme is involved in the biosynthesis of prostaglandins, which are key mediators of inflammation.
Regulation of Cytokine Secretion: Azulene can modulate the secretion of cytokines, proteins that play a significant role in immune response.
Comparison with Similar Compounds
Azulene, 1-methyl-5-(1-methylethyl)-, can be compared with other similar compounds such as:
Naphthalene: An isomer of azulene, naphthalene is colorless, whereas azulene is blue.
Vetivazulene: A derivative of azulene found in vetiver oil, characterized by its distinct structure and properties.
Chamazulene: Another azulene derivative found in chamomile, known for its anti-inflammatory properties.
These compounds share similar structures but differ in their physical properties and specific applications, highlighting the uniqueness of azulene, 1-methyl-5-(1-methylethyl)- .
Properties
CAS No. |
113540-51-5 |
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Molecular Formula |
C14H16 |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
1-methyl-5-propan-2-ylazulene |
InChI |
InChI=1S/C14H16/c1-10(2)12-5-4-6-14-11(3)7-8-13(14)9-12/h4-10H,1-3H3 |
InChI Key |
WMTFUXVIGMHHKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C2C1=CC=CC(=C2)C(C)C |
Origin of Product |
United States |
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